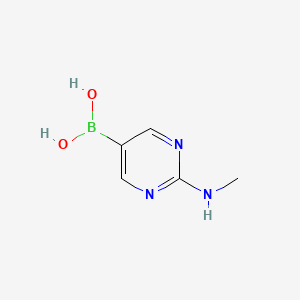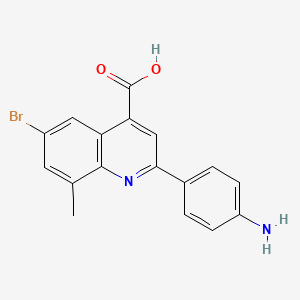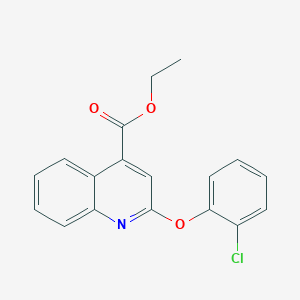
(2-(Methylamino)pyrimidin-5-yl)boronic acid
Overview
Description
The compound “(2-(Methylamino)pyrimidin-5-yl)boronic acid” is a type of boronic acid that contains a pyrimidine ring. It is used as a pharmaceutical intermediate .
Synthesis Analysis
A practical and cost-effective synthesis of (2-aminopyrimidin-5-yl) boronic acid has been developed. Key features of the synthesis include the inexpensive in situ protection of the amine via bis-silylation using TMSCl followed by metal–halogen exchange using n-BuLi and trapping with B(O i-Pr) 3 .Molecular Structure Analysis
The molecular weight of this compound is 152.95 . The InChI code is 1S/C5H8BN3O2/c1-7-5-8-2-4 (3-9-5)6 (10)11/h2-3,10-11H,1H3, (H,7,8,9) .Chemical Reactions Analysis
Boronic acids, including (2-(Methylamino)pyrimidin-5-yl)boronic acid, are highly valuable building blocks in organic synthesis. They can be converted into a broad range of functional groups . Protodeboronation of boronic esters is not well developed, but a catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters utilizing a radical approach has been reported .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .Scientific Research Applications
Sensing Applications
(2-(Methylamino)pyrimidin-5-yl)boronic acid: is utilized in sensing applications due to its interaction with diols and strong Lewis bases like fluoride or cyanide anions . This interaction is crucial for the development of both homogeneous assays and heterogeneous detection systems. The compound’s ability to bind with diols also enables its use in biological labeling and protein manipulation.
Catalysis
In the field of catalysis, boronic acids, including this compound, are employed in various cross-coupling reactions . These reactions are fundamental in organic synthesis, allowing for the formation of complex molecules from simpler ones. The compound’s boronic acid group is instrumental in these transformations.
Medicinal Chemistry
Boronic acids are known for their role in medicinal chemistry, where they are used as intermediates in the synthesis of pharmaceuticals . The compound’s structure allows for the creation of new drugs with potential therapeutic applications.
Polymer Materials
The compound is used in the development of polymer materials due to its ability to form stable complexes with other molecules . This property is particularly useful in creating materials with specific characteristics, such as increased durability or enhanced electrical conductivity.
Optoelectronics
In optoelectronics, (2-(Methylamino)pyrimidin-5-yl)boronic acid contributes to the creation of materials that interact with light in novel ways . These materials are essential for the development of devices like light-emitting diodes (LEDs) and solar cells.
Separation Technologies
The compound’s affinity for diols makes it valuable in separation technologies, where it can be used to isolate specific molecules from mixtures . This application is significant in both research and industrial processes.
Development of Therapeutics
Boronic acids are explored for their potential as therapeutics, particularly in targeting diseases that involve glycoproteins . The compound’s boronic acid moiety can bind to sugars on the surface of cells, which is a promising strategy for drug delivery.
Material Science
Lastly, in material science, the compound is investigated for its use in creating new materials with unique properties . These materials could have applications in various industries, including electronics, aerospace, and biotechnology.
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, and wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
[2-(methylamino)pyrimidin-5-yl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8BN3O2/c1-7-5-8-2-4(3-9-5)6(10)11/h2-3,10-11H,1H3,(H,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZFJQCSGYDFCRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(N=C1)NC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8BN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40681554 | |
| Record name | [2-(Methylamino)pyrimidin-5-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40681554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-(Methylamino)pyrimidin-5-yl)boronic acid | |
CAS RN |
1033745-26-4 | |
| Record name | [2-(Methylamino)pyrimidin-5-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40681554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1393577.png)


![1-(3-Methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxylic acid](/img/structure/B1393584.png)


![methyl 7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B1393589.png)


![[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]acetonitrile](/img/structure/B1393593.png)


![tert-Butyl 6-bromo-4H-spiro[benzo[d][1,3]dioxine-2,4'-piperidine]-1'-carboxylate](/img/structure/B1393597.png)
![N-((tetrahydrofuran-2-yl)methyl)-6-(trifluoromethoxy)benzo[d]thiazol-2-amine](/img/structure/B1393599.png)